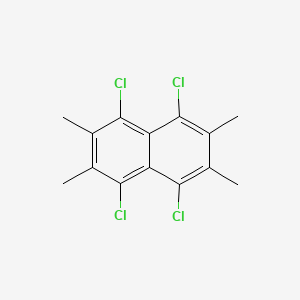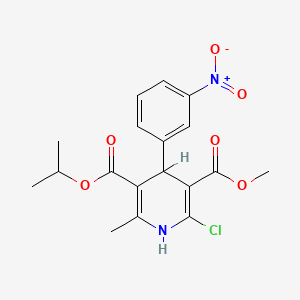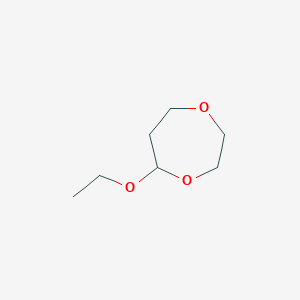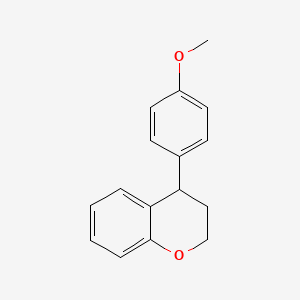
3,5-Dimethyl-2-propylthiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Dimethyl-2-propylthiophene: is an organic compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. The molecular formula of this compound is C9H14S
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3,5-Dimethyl-2-propylthiophene can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester, can be used to synthesize thiophene derivatives . Another method is the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial in industrial settings to achieve efficient production.
Analyse Chemischer Reaktionen
Types of Reactions: 3,5-Dimethyl-2-propylthiophene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into thiol derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents into the thiophene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as halogens and nitrating agents are used under controlled conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated and nitrated thiophenes.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3,5-Dimethyl-2-propylthiophene is used in the synthesis of conjugated polymers for electronic applications. These polymers exhibit excellent optical and conductive properties, making them suitable for use in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) .
Biology and Medicine: Thiophene derivatives, including this compound, have shown potential as pharmacologically active compounds. They exhibit various biological activities, such as anti-inflammatory, antimicrobial, and anticancer properties .
Industry: In the industrial sector, thiophene derivatives are used as corrosion inhibitors and in the fabrication of organic semiconductors .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
Thiophene: The parent compound with a simpler structure.
2,3-Dimethyl-5-propylthiophene: A closely related isomer.
2-Propylthiophene: Another thiophene derivative with a different substitution pattern
Uniqueness: 3,5-Dimethyl-2-propylthiophene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in applications requiring specific electronic or pharmacological characteristics.
Eigenschaften
| 113591-54-1 | |
Molekularformel |
C9H14S |
Molekulargewicht |
154.27 g/mol |
IUPAC-Name |
3,5-dimethyl-2-propylthiophene |
InChI |
InChI=1S/C9H14S/c1-4-5-9-7(2)6-8(3)10-9/h6H,4-5H2,1-3H3 |
InChI-Schlüssel |
AIKMKEMIIQNNSI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=C(C=C(S1)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![Mercury, chloro[2-(2-pyridinyl)phenyl]-](/img/structure/B14315862.png)
